3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Overview
Description
“3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is a chemical compound with the molecular formula C16H12N4S . It has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of a series of 3,6-disubstituted-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine compounds derived from 4-amino-3-substituted-1,2,4-triazole-5-thiones has been described . Another study reported the synthesis of a series of 6-aryl-3-(3,4-dialkoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine by condensing 4-amino-5-(3,4-dialkoxyphenyl)-4H-[1,2,4]-triazole-3-thiol with various aromatic carboxylic acids in the presence of phenacyl bromides .
Molecular Structure Analysis
The molecular structure of “this compound” has been reported . The crystal structure of this compound has been described as monoclinic, with a = 22.151 (4) Å, b = 12.484 (2) Å, c = 10.2018 (19) Å, β = 101.073 (6)° .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is suggested that the compound’s hydrogen bond accepting and donating characteristics enable it to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
One study reported a favorable clogp for a similar compound, suggesting good lipophilicity and potential bioavailability .
Result of Action
Similar compounds have been reported to exhibit anticonvulsant activity against mes-induced seizures , suggesting potential neuroprotective effects.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-3-7-12(8-4-1)14-11-21-16-18-17-15(20(16)19-14)13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMLKOAASIIFME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353075 | |
Record name | 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79074-65-0 | |
Record name | 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and crystal system of 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?
A1: The molecular formula of this compound is C16H12N4S []. The crystal structure belongs to the monoclinic system with the space group P21/c. []
Q2: What were the key findings of the crystallographic study on this compound?
A2: The study successfully determined the crystal structure of this compound at 296 K. [] Key parameters determined include the unit cell dimensions (a = 22.151(4) Å, b = 12.484(2) Å, c = 10.2018(19) Å, β = 101.073(6)°), cell volume (V = 2768.7(8) Å3), and reliability factors (Rgt(F) = 0.0522, wRref(F2) = 0.1428). [] This information provides a basis for understanding the three-dimensional arrangement of the molecule and its potential interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.